N-(4-hydroxy-4-methylpentan-2-yl)-4-methoxy-2-methylbenzamide
Description
N-(4-hydroxy-4-methylpentan-2-yl)-4-methoxy-2-methylbenzamide is a chemical compound with a complex structure that includes both aromatic and aliphatic components
Properties
IUPAC Name |
N-(4-hydroxy-4-methylpentan-2-yl)-4-methoxy-2-methylbenzamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H23NO3/c1-10-8-12(19-5)6-7-13(10)14(17)16-11(2)9-15(3,4)18/h6-8,11,18H,9H2,1-5H3,(H,16,17) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GGJCZGKUFXFOLT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)OC)C(=O)NC(C)CC(C)(C)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H23NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-hydroxy-4-methylpentan-2-yl)-4-methoxy-2-methylbenzamide typically involves multiple steps, starting from readily available precursors. One common synthetic route involves the reaction of 4-methoxy-2-methylbenzoic acid with 4-hydroxy-4-methylpentan-2-amine under specific conditions to form the desired amide bond. The reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) in an anhydrous solvent such as dichloromethane.
Industrial Production Methods
In an industrial setting, the production of this compound may involve more efficient and scalable methods. These could include the use of automated reactors and continuous flow systems to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
N-(4-hydroxy-4-methylpentan-2-yl)-4-methoxy-2-methylbenzamide can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The amide group can be reduced to an amine under specific conditions.
Substitution: The methoxy group on the aromatic ring can be substituted with other functional groups through nucleophilic aromatic substitution.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) can facilitate nucleophilic aromatic substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group may yield a ketone, while reduction of the amide group may produce an amine.
Scientific Research Applications
N-(4-hydroxy-4-methylpentan-2-yl)-4-methoxy-2-methylbenzamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein-ligand interactions.
Industry: It may be used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of N-(4-hydroxy-4-methylpentan-2-yl)-4-methoxy-2-methylbenzamide involves its interaction with specific molecular targets. The hydroxyl and methoxy groups can form hydrogen bonds with active sites on enzymes or receptors, while the amide group can participate in various binding interactions. These interactions can modulate the activity of the target molecules, leading to the desired biological or chemical effects.
Comparison with Similar Compounds
Similar Compounds
- N-(4-hydroxy-4-methylpentan-2-yl)benzohydrazide
- N-(4-hydroxy-4-methylpentan-2-yl)-5-propan-2-yloxypyridine-3-carboxamide
- N-(4-hydroxy-4-methylpentan-2-yl)quinoxaline-2-carboxamide
Uniqueness
N-(4-hydroxy-4-methylpentan-2-yl)-4-methoxy-2-methylbenzamide is unique due to the presence of both a methoxy group and a hydroxyl group on the same molecule, which allows for a diverse range of chemical reactions and interactions. This makes it a versatile compound for various applications in research and industry.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
